molecular formula C34H30N2O6 B303415 diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate

diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate

Cat. No. B303415
M. Wt: 562.6 g/mol
InChI Key: UBOQHPPCESXFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate, commonly known as DDDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. DDDC is a member of the chromene family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The exact mechanism of action of DDDC is not fully understood, but studies have suggested that it may act through multiple pathways. DDDC has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, DDDC has been shown to inhibit the growth of bacteria by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
DDDC has been shown to have several biochemical and physiological effects. Studies have shown that DDDC can induce DNA damage and inhibit DNA repair mechanisms in cancer cells. Additionally, DDDC has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress-induced cell death. DDDC has also been shown to reduce inflammation and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

DDDC has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown potent cytotoxicity against various cancer cell lines. Additionally, DDDC has shown neuroprotective and antimicrobial activity, making it a promising candidate for use in multiple fields of research. However, DDDC has some limitations, including its low solubility in water and its potential toxicity to healthy cells.

Future Directions

There are several potential future directions for research on DDDC. One area of interest is the development of DDDC analogs with improved solubility and reduced toxicity to healthy cells. Additionally, further studies are needed to fully understand the mechanism of action of DDDC and its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. Finally, studies are needed to investigate the potential use of DDDC in combination with other drugs to enhance its therapeutic efficacy.
In conclusion, DDDC is a synthetic compound with potential applications in various fields of research. Its potent cytotoxicity against cancer cells, neuroprotective activity, and antimicrobial activity make it a promising candidate for further study. Future research should focus on developing DDDC analogs with improved solubility and reduced toxicity and investigating its mechanism of action and potential therapeutic applications.

Synthesis Methods

DDDC can be synthesized using a multistep process that involves the reaction of 1,3-diketones with aromatic amines. The synthetic route for DDDC involves the reaction of 2,3-dihydroxybenzaldehyde with 1,3-diphenylacetone in the presence of ammonium acetate to form the chromene ring. The amino groups are then introduced using a reductive amination reaction with diethylamine.

Scientific Research Applications

DDDC has shown potential for use in various fields of research, including cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that DDDC exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, DDDC has been shown to protect neurons from oxidative stress-induced damage and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate

Molecular Formula

C34H30N2O6

Molecular Weight

562.6 g/mol

IUPAC Name

diethyl 3,10-diamino-1,12-diphenyl-1,12-dihydrochromeno[5,6-f]chromene-2,11-dicarboxylate

InChI

InChI=1S/C34H30N2O6/c1-3-39-33(37)29-25(19-11-7-5-8-12-19)27-22(41-31(29)35)17-15-21-16-18-23-28(24(21)27)26(20-13-9-6-10-14-20)30(32(36)42-23)34(38)40-4-2/h5-18,25-26H,3-4,35-36H2,1-2H3

InChI Key

UBOQHPPCESXFFT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C4=C(C=C2)C=CC5=C4C(C(=C(O5)N)C(=O)OCC)C6=CC=CC=C6)N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C4=C(C=C2)C=CC5=C4C(C(=C(O5)N)C(=O)OCC)C6=CC=CC=C6)N

Origin of Product

United States

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